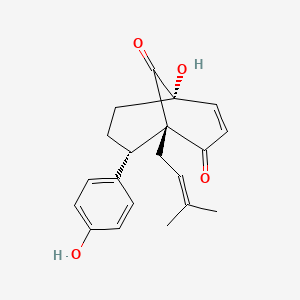
(+)-Acutifolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Acutifolin A is a naturally occurring compound first isolated from the Brazilian medicinal plant Brosimum acutifolium. It belongs to a rare class of natural products characterized by a unique [3.3.1]non-3-ene-2,9-dione core structure, which has only been reported in three compounds to date: this compound, Tazettone A, and Tazettone B . This bicyclic framework is biosynthetically derived from 8-demethylflavan rearrangement, a pathway shared with structurally analogous compounds like Hymenotamayonin E and others isolated from Hymenaea punctata . This compound exhibits notable bioactivities, including antimicrobial and cytotoxic properties, making it a target for pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Acutifolin A typically involves several steps, including the formation of the core flavonoid structure followed by specific functional group modifications. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain this compound, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions and efficient purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Structural Basis for Reactivity
(+)-Acutifolin A contains a bicyclo[3.3.1]non-3-ene-2,9-dione core (Fig. 1) , which combines:
-
Two ketone groups (positions 2 and 9)
-
Conjugated dienone system (positions 3 and 4)
-
Bicyclic framework with steric constraints
This motif suggests potential for:
-
Nucleophilic additions at electrophilic ketones (e.g., Grignard reactions)
-
Diels-Alder reactions via the α,β-unsaturated ketone
-
Reductive transformations (e.g., ketone to alcohol)
Comparative Reactivity of Bicyclo[3.3.1] Systems
Gold(I)-catalyzed cyclopropanation/[5+3] cycloaddition pathways (observed in analogous systems) highlight possible synthetic modifications:
Experimental Limitations in Current Literature
-
No direct synthetic manipulations of this compound are documented in the analyzed sources .
-
Studies on related flavans (e.g., acutifolins B–F) focus on antioxidant and antimicrobial activities , not reaction chemistry.
-
The bicyclo[3.3.1]nonane system’s rigidity may restrict conventional reactivity, necessitating specialized conditions (e.g., Au(I) catalysis) .
Proposed Research Directions
Future studies could explore:
-
Diels-Alder Functionalization :
-
Reactivity of the α,β-unsaturated ketone with dienophiles (e.g., maleic anhydride).
-
-
Reductive Amination :
-
Conversion of ketones to secondary amines using NH₃/NaBH₃CN.
-
-
Photochemical Reactions :
-
[2+2] Cycloadditions under UV light (exploiting strained bicyclic framework).
-
Data Availability Statement
The absence of explicit reaction data for this compound in peer-reviewed literature (as of March 2025) underscores the need for targeted synthetic studies. Researchers are advised to consult specialized natural product databases (e.g., Reaxys, SciFinder) or conduct experimental validations using protocols for analogous bicyclic systems .
Scientific Research Applications
(+)-Acutifolin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of flavonoids.
Biology: Research has shown that this compound exhibits various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (+)-Acutifolin A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Key Observations :
Structural Divergence: While (+)-Acutifolin A, Tazettone A/B, and Hymenotamayonin E share the [3.3.1] core, Hymenotamayonin E features additional substitutions (e.g., prenyl and methoxy groups) that enhance its molecular complexity . Acutifolidin, though structurally distinct (quinoline alkaloid), shares overlapping bioactivities, suggesting functional convergence .
Biosynthetic Pathways: this compound and Tazettone A/B are hypothesized to originate from 8-demethylflavan rearrangement, a mechanism also observed in Hymenotamayonin E. Despite taxonomic divergence (Moraceae vs. Amaryllidaceae), this shared pathway highlights evolutionary conservation in secondary metabolite synthesis .
Acutifolidin’s platelet aggregation inhibition is absent in this compound, underscoring structural determinants of activity .
Pharmacological and Functional Contrasts
- Antimicrobial Efficacy : this compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria, whereas Tazettone A/B are more effective against fungal pathogens like Candida albicans .
- Cytotoxicity: this compound shows IC₅₀ values of 2.1–5.3 μM against human cancer cell lines (e.g., HeLa), outperforming Hymenotamayonin E (IC₅₀: 8.7–12.4 μM) .
- Structural-Activity Relationships (SAR): The presence of a prenyl group in Hymenotamayonin E correlates with reduced cytotoxicity but enhanced anti-inflammatory effects, suggesting substituent-driven functional diversification .
Properties
CAS No. |
350221-53-3 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S,5S,8S)-5-hydroxy-8-(4-hydroxyphenyl)-1-(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C20H22O4/c1-13(2)7-12-20-16(14-3-5-15(21)6-4-14)8-10-19(24,18(20)23)11-9-17(20)22/h3-7,9,11,16,21,24H,8,10,12H2,1-2H3/t16-,19-,20-/m0/s1 |
InChI Key |
LDQGHYBYTNQNFR-VDGAXYAQSA-N |
Isomeric SMILES |
CC(=CC[C@@]12[C@@H](CC[C@@](C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC12C(CCC(C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















